molecular formula C10H19N B088542 (+)-Isopinocampheylamine CAS No. 13293-47-5

(+)-Isopinocampheylamine

Cat. No.: B088542
CAS No.: 13293-47-5
M. Wt: 153.26 g/mol
InChI Key: VPTSZLVPZCTAHZ-KZVJFYERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Isopinocampheylamine can be achieved from (+)-diisopinocampheyl chloroborane. The reaction involves the reduction of the chloroborane compound under specific conditions to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of chiral catalysts and ligands to ensure the correct stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions

(+)-Isopinocampheylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(+)-Isopinocampheylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-Isopinocampheylamine involves its ability to inhibit the M2 ion channel. This inhibition prevents the influx of protons into the viral particle, thereby blocking the uncoating process of the virus and inhibiting its replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Isopinocampheylamine is unique due to its potent M2 ion channel inhibitor ability, which is not commonly found in other similar compounds. This makes it particularly valuable in the development of antiviral agents .

Properties

IUPAC Name

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSZLVPZCTAHZ-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609021
Record name (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13293-47-5
Record name (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Isopinocampheylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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